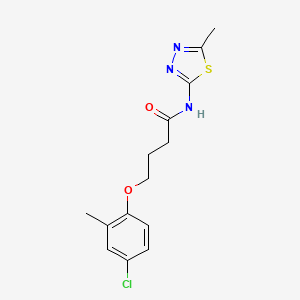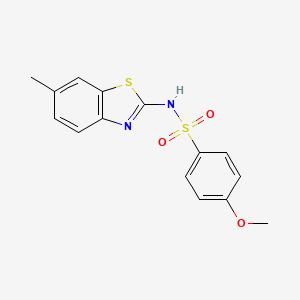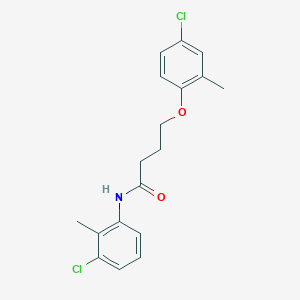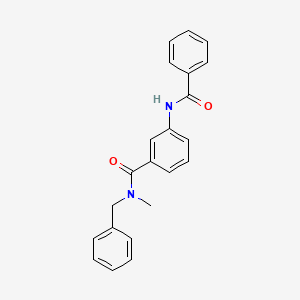![molecular formula C19H18N4O5S2 B11173996 3-Benzenesulfonyl-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-propionamide](/img/structure/B11173996.png)
3-Benzenesulfonyl-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzenesulfonyl)-N-{4-[(Pyrimidin-2-yl)sulfamoyl]phenyl}propanamide is a complex organic compound that features both sulfonamide and pyrimidine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-N-{4-[(Pyrimidin-2-yl)sulfamoyl]phenyl}propanamide typically involves multiple steps, starting from readily available starting materials. One common route involves the sulfonylation of a benzene derivative followed by the introduction of the pyrimidinylsulfamoyl group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-N-{4-[(Pyrimidin-2-yl)sulfamoyl]phenyl}propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-(Benzenesulfonyl)-N-{4-[(Pyrimidin-2-yl)sulfamoyl]phenyl}propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it a candidate for drug development.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-N-{4-[(Pyrimidin-2-yl)sulfamoyl]phenyl}propanamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. The pyrimidine moiety may also interact with nucleic acids or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Pyrimidine derivatives: Compounds like 5-fluorouracil, which are used in cancer treatment.
Benzenesulfonyl derivatives: Compounds such as benzenesulfonamide, which have various industrial applications.
Uniqueness
3-(Benzenesulfonyl)-N-{4-[(Pyrimidin-2-yl)sulfamoyl]phenyl}propanamide is unique due to its combination of sulfonamide and pyrimidine groups, which confer both antibacterial properties and potential interactions with nucleic acids. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and research.
Properties
Molecular Formula |
C19H18N4O5S2 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide |
InChI |
InChI=1S/C19H18N4O5S2/c24-18(11-14-29(25,26)16-5-2-1-3-6-16)22-15-7-9-17(10-8-15)30(27,28)23-19-20-12-4-13-21-19/h1-10,12-13H,11,14H2,(H,22,24)(H,20,21,23) |
InChI Key |
FGLZFPGTGKJXPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-cyclopentyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11173919.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B11173922.png)

![2-ethoxy-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11173940.png)
![4-[4-(Azepane-1-carbonyl)piperidine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11173943.png)
![2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B11173946.png)

![5-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B11173963.png)

![N-(4-{[2-(butan-2-yl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B11173974.png)
![4-(butanoylamino)-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B11173981.png)
![1-(furan-2-ylcarbonyl)-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}piperidine-4-carboxamide](/img/structure/B11173982.png)
![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-1-phenylmethanesulfonamide](/img/structure/B11173987.png)
